Cas no 504-29-0 (2-aminopyridine)

2-aminopyridine structure
2-aminopyridine structure
2-aminopyridine
504-29-0
C5H6N2
94.11454
MFCD00006312
37861
10439

2-aminopyridine Properties

Names and Identifiers

    • Pyridin-2-amine
    • 2-pyridylamine
    • 2-Pyridinamine
    • 2-Amino Pyridine
    • 2-amino-pyridine
    • 2-AP,2-Pyridinamine,2-Pyridylamine
    • 2-pyridinylamine
    • A-PYRIDYLAMINE
    • o-Aminopyridine
    • pyridin-2-ylamine
    • 2-AP
    • alpha-Aminopyridine
    • alpha-Ayridylamine
    • Amino-2-pyridine
    • 2-Aminopyridine
    • PYRIDIN-2-YLAMINE
    • TIMTEC-BB SBB004394
    • 1,2-dihydro-2-iminopyridine
    • 2-aminoazabenzene
    • 2-amino-pyridin
    • AURORA KA-680
    • 2APY
    • 2-aminopyridine
    • Pyridine, 2-amino-
    • NS00010856
    • .alpha.-Aminopyridine
    • Mepyramine impurity C, European Pharmacopoeia (EP) Reference Standard
    • InChI=1/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7
    • NSC431
    • A0411
    • PD180348
    • JGQBNAFULRKENS-UHFFFAOYSA-N
    • EINECS 207-988-4
    • Pyridyl amine
    • F90389
    • NCGC00248863-01
    • AKOS000119615
    • 24843-39-8
    • 2-Aminopyridine, 99%
    • .alpha.-Pyridylamine
    • DTXSID0024505
    • FT-0662050
    • BDBM50013712
    • pyridineamine
    • aminopyridine, 2-
    • AM81273
    • Tox21_200880
    • 2-Aminopyridine, PESTANAL(R), analytical standard
    • BP-13063
    • Aminopyridine
    • Pyridine, amino-
    • Z104472278
    • Pyridin-2-amine (2-Pyridylamine)
    • .alpha.-Pyridinamine
    • CS-W020569
    • .ALPHA.-AMINOPYRIDINE [MI]
    • pyridin-2-yl-amine
    • W-106097
    • TENOXICAM IMPURITY A [EP IMPURITY]
    • EN300-19030
    • alpha-Pyridylamine
    • NSC 431
    • 2-Aminopyridine, >=99%
    • o-Aminopyridine [UN2671] [Poison]
    • pyridyl nitrogen
    • MFCD00006312
    • AC-907/25014346
    • 2-pyridyl amine
    • pyridine-2-ylamine
    • aminopyridin
    • 504-29-0
    • NCGC00258434-01
    • Amino-2 pyridine
    • iminopyridine
    • 2-AMINOPYRIDINE [HSDB]
    • PB47078
    • STR00201
    • alpha-Pyridinamine
    • DTXCID404505
    • NSC-431
    • 2-Aminopryidine
    • 2-aminopyr-idine
    • 2-Pyridinylnitrene
    • Q2393470
    • MEPYRAMINE MALEATE IMPURITY C [EP IMPURITY]
    • 2-Pyridinamine-d4
    • CAS-504-29-0
    • amino pyridine
    • W-105962
    • 26445-05-6
    • 2-Aminopyridine, purum, >=98.0% (NT)
    • HSDB 2068
    • Pyridinamine
    • PIROXICAM IMPURITY A [EP IMPURITY]
    • CCRIS 4747
    • F1995-0206
    • pyridinylamine
    • CHEMBL21619
    • PIROXICAM RELATED COMPOUND A, REFERENCE STANDARD
    • Aminopyridines
    • BCP22964
    • FT-0611271
    • 2-aminopyridin
    • EC 207-988-4
    • P17100
    • UNII-WSX981HEWU
    • pyridine-2-amine
    • BIDD:GT0578
    • WSX981HEWU
    • amino-pyridine
    • .beta.-Pyridylamine
    • 2-AP, 2-Pyridinamine, 2-Pyridylamine
    • AI3-15287
    • 2-Aminopyridine,98%
    • STK286012
    • DB-020545
    • BBL011573
    • +Expand
    • MFCD00006312
    • ICSNLGPSRYBMBD-UHFFFAOYSA-N
    • InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)
    • C1=CC=NC(=C1)N
    • 105785

Computed Properties

  • 94.053098g/mol
  • 0
  • 0.5
  • 1
  • 2
  • 0
  • 94.053098g/mol
  • 94.053098g/mol
  • 38.9Ų
  • 7
  • 54
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • 0

Experimental Properties

  • Characteristic odor
  • 3.25 (Air= 1)
  • DANGEROUS; WHEN HEATED TO DECOMP IT EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES/.
  • 8.00 eV
  • pKa 6.82 @ 20 °C; Ka 1.51x10-7 @ 20 °C
  • 1.24500
  • 38.91000
  • 473
  • 1.5560 (estimate)
  • Slightly soluble 1-5 g/100 ml at 19 º C
  • 204-210 °C(lit.)
  • 54-58 °C (lit.)
  • 0.2±0.4 mmHg at 25°C
  • Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
  • 890g/l
  • Colorless leaf like or large grain crystals. It tastes delicious. Sensitive to humidity and air. It has anesthetic effect.
  • Soluble in water, ethanol, benzene, ether and hot petroleum ether.
  • Hygroscopic
  • 6.82(at 20℃)
  • 1.0308 (estimate)

2-aminopyridine Security Information

2-aminopyridine Customs Data

  • 2942000000
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-aminopyridine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:N2H4-H2O, C:108-78-1 (Co(OAc)<sub>2</sub> complex, carbon-suppor), C:Carbon, S:MeOH, 6 h, 50°C
Reference
Reusable Cobalt-Catalyzed Selective Transfer Hydrogenation of Azoarenes and Nitroarenes
By Dey, Sadhan et al, Journal of Organic Chemistry, 2023, 88(14), 10048-10057

Synthetic Circuit 2

Reaction Conditions
1.1R:K2CO3, R:NH3, C:14567-23-8 (functionalized on silica), S:Dioxane, 18 h, 110°C
Reference
A New Bis-(NHC)-P(II) Complex Supported on Magnetic Mesoporous Silica: An Efficient Pd(II) Catalyst for the Selective Buchwald-Hartwig Monoarylation of Ammonia
By Fekri, Somayeh et al, ChemistrySelect, 2023, 8(13), e202204378

Synthetic Circuit 3

Reaction Conditions
1.1R:CaH2, C:Ru, C:Carbon, S:96-47-9, 20 h, 100°C
Reference
Selective reduction of nitroarenes using Ru/C and CaH2
By Robles-Henriquez, Ramiro et al, Organic & Biomolecular Chemistry, 2023, 21(1), 187-194

Synthetic Circuit 4

Reaction Conditions
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Reference
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
By Lv, Cong et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Synthetic Circuit 5

Reaction Conditions
1.1R:NaBH4, C:Au (supported on ionic-liq.-functionalized cel), S:H2O, 12 min, 30°C
Reference
Gold nanoparticles supported on ionic-liquid-functionalized cellulose (Au@CIL): A heterogeneous catalyst for the selective reduction of aromatic nitro compounds
By Singh, Anoop et al, Applied Organometallic Chemistry, 2022, 36(10), e6855

Synthetic Circuit 6

Reaction Conditions
1.1R:NaBH4, C:Cu2+, C:1317-61-9 (guanidine-conjugated), C:1380482-63-2 (conjugated with iron oxide nanoparticles), S:EtOH, 35 min, rt
Reference
Cu(II) immobilized on guanidine functionalized Fe3O4 magnetic substrate as a heterogeneous catalyst for selective reduction of nitroarenes
By Halligudra, Guddappa et al, Journal of the Iranian Chemical Society, 2022, 19(8), 3697-3709

Synthetic Circuit 7

Reaction Conditions
1.1R:N2H4-H2O, C:Ni, S:H2O, S:EtOH, 60 min, rt
Reference
Enhanced reduction of nitrobenzene derivatives using reusable Ni nanoparticles supported on multi-layered poly(1,2-phenylenediamine)-coated layered double hydroxides
By Babamoradi, Jamshid et al, Canadian Journal of Chemistry, 2022, 100(6), 412-421

Synthetic Circuit 8

Reaction Conditions
1.1R:Me2CHOH, C:2170153-32-7, C:t-BuOK, S:PhMe, 5 min, 23°C
1.216 h, 120°C
Reference
Indirect reduction of CO2 and recycling of polymers by manganese-catalyzed transfer hydrogenation of amides, carbamates, urea derivatives and polyurethanes
By Liu, Xin and Werner, Thomas, Chemical Science, 2021, 12(31), 10590-10597

Synthetic Circuit 9

Reaction Conditions
1.1R:N2H4, C:59787-36-9, S:EtOH, 1.5 h, 30°C
Reference
Polar hydrogen species mediated nitroarenes selective reduction to anilines over an [FeMo]Sx catalyst
By Li, Siqi et al, Dalton Transactions, 2022, 51(4), 1553-1560

Synthetic Circuit 10

Reaction Conditions
1.1R:NaBH4, C:2757870-54-3, S:H2O, 2 h, 60°C
Reference
N,N-Chelate nickel(II) complexes bearing Schiff base ligands as efficient hydrogenation catalysts for amine synthesis
By Xu, Mengyin et al, Journal of Organometallic Chemistry, 2022, 959, 122187

Synthetic Circuit 11

Reaction Conditions
1.1R:mCPBA, S:CH2Cl2, rt → 0°C; 90 min, 0-5°C
1.2R:Me2S, 30 min, 0-5°C
1.3R:NaHCO3, S:H2O
Reference
Synthesis of trisubstituted hydroxylamines by a visible light-promoted multicomponent reaction
By Cai, Bao-Gui et al, Organic Chemistry Frontiers, 2021, 8(21), 5982-5987

Synthetic Circuit 12

Reaction Conditions
1.1R:K2CO3, R:NH4OH, C:2730968-46-2 (bonded to Fe3O4), 7 h, 60°C
Reference
A new palladium complex supported on magnetic nanoparticles and applied as an catalyst in amination of aryl halides, Heck and Suzuki reactions
By Ghorbani-Choghamarani, Arash et al, Journal of the Iranian Chemical Society, 2017, 14(3), 681-693

Synthetic Circuit 13

Reaction Conditions
1.1R:H2, C:Ru (pine needle-derived char supported), S:H2O, 24 h, 100°C, 10 bar
Reference
Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes
By Goyal, Vishakha et al, New Journal of Chemistry, 2021, 45(32), 14687-14694

Synthetic Circuit 14

Reaction Conditions
1.1R:K2CO3, C:Pd, S:Glycerol, S:BuOH, 15 min, 150°C
Reference
A green approach for the reduction of representative aryl functional groups using palladium ecocatalysts
By Grison, Claude et al, Green Chemistry Letters and Reviews, 2021, 14(2), 233-244

Synthetic Circuit 15

Reaction Conditions
1.1R:H2, C:Ag, S:MeCN, 16 h, 100°C, 10 bar
Reference
Development and Application of Efficient Ag-based Hydrogenation Catalysts Prepared from Rice Husk Waste
By Unglaube, Felix et al, ChemCatChem, 2021, 13(11), 2583-2591

Synthetic Circuit 16

Reaction Conditions
1.1R:N2H4, S:EtOH, S:H2O, 24 h, 110°C
2.1R:NaNO2, S:H2O, S:AcOH, 30 min, 0°C; 2 h, 0°C
2.2R:Disodium carbonate, 0°C, neutralized
3.1R:Zn, C:32195-55-4, S:Benzene, 4 h, 100°C
3.2C:CuI, 20 h, 100°C
Reference
Dual Reactivity of 1,2,3,4-Tetrazole: Manganese-Catalyzed Click Reaction and Denitrogenative Annulation
By Khatua, Hillol et al, Angewandte Chemie, 2021, 60(1), 304-312

Synthetic Circuit 17

Reaction Conditions
1.1R:Piperidine, C:676525-77-2, C:23638-66-6, C:1416881-52-1, S:MeCN, rt → -78°C; 72 h, -78°C
Reference
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
By Zhao, Huaibo and Leonori, Daniele, Angewandte Chemie, 2021, 60(14), 7669-7674

Synthetic Circuit 18

Reaction Conditions
1.1R:NaBH4, C:2506520-37-0 (core/shell Fe<sub>3</sub>O<sub>4</sub>/SiO), C:Co (core/shell Fe<sub>3</sub>O<sub>4</sub>/SiO), C:1317-61-9 (surface-bound chlorophyll Co/Ni complexes), C:Ni (core/shell Fe<sub>3</sub>O<sub>4</sub>/SiO), S:H2O, reflux
Reference
Oxidation/ MCR domino protocol for direct transformation of methyl benzene, alcohol, and nitro compounds to the corresponding tetrazole using a three-functional redox catalytic system bearing TEMPO/Co(III)-porphyrin/ Ni(II) complex
By Mahmoudi, Boshra et al, Molecular Catalysis, 2021, 499, 111311

Synthetic Circuit 19

Reaction Conditions
1.1R:C:2570883-32-6, C:Mg, S:THF, 24 h, 60°C
Reference
Cyclic (Alkyl)(amino)carbene Ligand-Promoted Nitro Deoxygenative Hydroboration with Chromium Catalysis: Scope, Mechanism, and Applications
By Zhao, Lixing et al, Journal of the American Chemical Society, 2021, 143(3), 1618-1629

Synthetic Circuit 20

Reaction Conditions
1.1C:Ni, S:H2O, S:MeOH, 5-10 min, rt
1.2R:NaBH4, 2 h, 50°C
Reference
Synthesis, characterization, and application of easily accessible resin-encapsulated nickel nanocatalyst for efficient reduction of functionalized nitroarenes under mild conditions
By Rani, Poonam et al, Journal of Chemical Sciences (Berlin, 2018, 130(12), 1-9

Synthetic Circuit 21

Reaction Conditions
1.1R:Zn, R:CuSO4, S:H2O, 50 min, rt
Reference
A novel approach towards chemoselective reduction of nitro to amine
By Dasgupta, Hridoydip Ranjan et al, Tetrahedron Letters, 2019, 60(36), 151028

Synthetic Circuit 22

Reaction Conditions
1.1R:EtN(Pr-i)2, C:1810004-87-5, S:H2O, S:MeCN, 20 h
Reference
Discovery and characterization of an acridine radical photoreductant
By MacKenzie, Ian A. et al, Nature (London, 2020, 580(7801), 76-80

Synthetic Circuit 23

Reaction Conditions
1.1R:NH3, C:17405-65-1, C:Cu2O, S:H2O, 12 h, 100°C
Reference
Copper and L-(-)-quebrachitol catalyzed hydroxylation and amination of aryl halides under air
By Liang, Xinjie et al, Tetrahedron Letters, 2020, 61(33), 152222

Synthetic Circuit 24

Reaction Conditions
1.1R:K3PO4, R:NH3, C:2446315-78-0, S:H2O, S:EtOH, 40 h, 80°C
Reference
CuIBiOI is an efficient novel catalyst in Ullmann-type CN- couplings with wide scope-A rare non-photocatalyic application
By Varga, Gabor et al, Molecular Catalysis, 2020, 493, 111072

Synthetic Circuit 25

Reaction Conditions
1.1C:Ni(NO3)2 (nickel-nitrogen-doped graphene shell), S:H2O, rt; rt → 145°C; 18 h, 145°C, 0.35 MPa
Reference
Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocycles
By Pang, Shaofeng et al, Green Chemistry, 2020, 22(6), 1996-2010

Synthetic Circuit 26

Reaction Conditions
1.1R:NH3, R:Cs2CO3, C:2411440-99-6, C:CuI, S:H2O, S:DMSO, rt; 24 h, rt
Reference
A new ligand for copper-catalyzed amination of aryl halides to primary(hetero)aryl amines
By Jiang, Shang et al, Tetrahedron Letters, 2020, 61(13), 151683

Synthetic Circuit 27

Reaction Conditions
1.1R:KOH, C:1919884-93-7, S:MeOH, 16 h, 110°C
Reference
Manganese-Catalyzed One-Pot Conversion of Nitroarenes into N-Methylarylamines Using Methanol
By Reed-Berendt, Benjamin G. et al, European Journal of Organic Chemistry, 2020, 2020(9), 1136-1140

2-aminopyridine Raw materials

2-aminopyridine Preparation Products

2-aminopyridine Related Literature